molecular formula C10H14BrClFN B13590779 [1-(4-Bromo-3-fluorophenyl)propyl](methyl)aminehydrochloride

[1-(4-Bromo-3-fluorophenyl)propyl](methyl)aminehydrochloride

Cat. No.: B13590779
M. Wt: 282.58 g/mol
InChI Key: LTXKHZXRVPJOSQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride: is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, which is further connected to a propyl chain and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride typically involves a multi-step process. One common method includes the bromination and fluorination of a phenyl ring, followed by the attachment of a propyl chain and a methylamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound can be used to study the effects of halogenated phenyl rings on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor for the development of pharmaceuticals. Its structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromo and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and specificity. The propyl and methylamine groups may further modulate its activity by affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

    (4-Bromo-3-fluorophenyl)methylamine: This compound shares a similar structure but differs in the position of the propyl and methyl groups.

    1-(4-Bromo-3-fluorophenyl)propylamine: Lacks the methyl group, which may affect its reactivity and applications.

Uniqueness: The unique combination of bromo and fluoro substituents, along with the propyl and methylamine groups, distinguishes 1-(4-Bromo-3-fluorophenyl)propylaminehydrochloride from other similar compounds

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-3-10(13-2)7-4-5-8(11)9(12)6-7;/h4-6,10,13H,3H2,1-2H3;1H

InChI Key

LTXKHZXRVPJOSQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Br)F)NC.Cl

Origin of Product

United States

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